molecular formula C7H12ClF2N3 B2531316 N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1431966-07-2

N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

Cat. No.: B2531316
CAS No.: 1431966-07-2
M. Wt: 211.64
InChI Key: OKZBVCKYRZXNLD-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a fluorinated pyrazole derivative characterized by a 1-methylpyrazole core linked to a 2,2-difluoroethylamine moiety via a methylene bridge, with a hydrochloride counterion. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical for applications in pharmaceuticals and agrochemicals . The compound is listed under reference code 10-F428521 by CymitQuimica but is currently marked as discontinued, suggesting challenges in synthesis or commercial demand .

Properties

IUPAC Name

2,2-difluoro-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3.ClH/c1-12-5-6(3-11-12)2-10-4-7(8)9;/h3,5,7,10H,2,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZBVCKYRZXNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole is then alkylated with a suitable alkylating agent to introduce the methyl group.

    Amine Formation: The difluoroethyl group is introduced through a nucleophilic substitution reaction involving a difluoroethyl halide and an amine.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluoroethyl ketone, while reduction could produce a difluoroethyl alcohol.

Scientific Research Applications

Anticancer Properties:
Research indicates that pyrazole derivatives, including N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, exhibit significant biological activity against various cancer cell lines. The compound's mechanism of action involves interactions with specific enzymes and receptors, potentially leading to apoptosis in cancer cells. For example, studies have shown that similar compounds demonstrate substantial growth inhibition in cancer cell lines such as OVCAR-8 and A549 .

Anti-inflammatory Effects:
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound may modulate inflammatory pathways through inhibition of cyclooxygenase enzymes or other inflammatory mediators. This makes it a candidate for further research in the development of anti-inflammatory drugs.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps that require optimization of reaction conditions such as temperature and pressure to improve yield and purity. Various synthetic routes can be explored to achieve the desired compound efficiently.

Comparative Analysis with Related Compounds

To understand the potential applications of this compound better, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-(2,2-Difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-aminePropyl group instead of methylPotentially different biological activity due to propyl substitution
1-(2,2-Difluoroethyl)-N-[methylpyrazolylmethyl]-1H-pyrazolVariations in substituents on pyrazole ringDifferent reactivity and applications
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-1H-pyrazolIsopropyl substitutionUnique steric effects influencing biological interactions

This table highlights how variations in substituents can affect chemical properties and biological activities, making each compound unique in its potential applications.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative exhibited over 70% growth inhibition against several cancer cell lines, showcasing the potential for further development as an anticancer agent .
  • Inflammation Models : Experimental models involving induced inflammation showed that compounds similar to this compound significantly reduced inflammatory markers when administered .

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Fluorinated Pyrazole Derivatives

Compound A : N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1856088-52-2)
  • Structural Differences : Replaces the 2,2-difluoroethyl group with a 2-fluoroethyl chain and introduces a second pyrazole ring.
Compound B : 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride
  • Structural Differences : Substitutes the difluoroethylamine with a difluoromethyl group attached directly to the pyrazole ring.
  • Functional Impact : The difluoromethyl group increases electronegativity at the pyrazole C4 position, altering binding affinity in enzymatic assays. This compound is highlighted for applications in pharmaceuticals and material science .
Compound C : 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride (CAS 1197237-87-8)
  • Structural Differences : Retains the difluoroethyl chain but replaces the methyl-substituted pyrazole with a methoxy group at C3.
  • Functional Impact : The methoxy group enhances solubility but may reduce membrane permeability compared to the target compound .

Agrochemical Pyrazole Analogues

Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide)
  • Structural Differences : Features a chloroacetamide backbone instead of a fluorinated amine.
  • Functional Impact : Used as a herbicide, metazachlor’s activity relies on the chloroacetamide group targeting plant lipid biosynthesis. The target compound’s fluorine atoms may offer improved environmental persistence .

Physicochemical and Pharmacological Data Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₈H₁₂ClF₂N₃ (estimated) C₁₂H₁₈ClFN₆ C₁₁H₁₂ClF₂N₃ C₆H₁₀ClF₂N₃O
Molecular Weight ~231.65 (estimated) 316.76 271.69 213.61
Fluorine Substitution 2,2-difluoroethyl 2-fluoroethyl Difluoromethyl 2,2-difluoroethyl
Key Applications Discontinued (R&D) Pharmacological studies Agrochemicals, materials Synthetic intermediate

Biological Activity

N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its unique structure, characterized by a difluoroethyl group and a pyrazole moiety, contributes to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C12H18ClF2N5, with a molecular weight of 305.76 g/mol. The presence of fluorine enhances its lipophilicity, which may influence its interaction with biological targets.

Research indicates that pyrazole derivatives exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes involved in metabolic pathways. For instance, they may interact with dihydrofolate reductase (DHFR), affecting folate metabolism and cellular proliferation .
  • Receptor Modulation : The difluoroethyl group may enhance binding affinity to certain receptors, modulating various biological pathways effectively. This modulation can lead to anti-inflammatory and anticancer effects.

Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 human breast carcinoma and SCC25 human squamous cell carcinoma. The compound's potency is attributed to its ability to inhibit cell growth by interfering with critical metabolic pathways .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of DHFR in human cancer cell lines, suggesting potential for use in cancer therapy .
Study 2Reported anti-inflammatory effects in animal models, indicating the compound's ability to modulate immune responses.
Study 3Investigated the pharmacokinetics and bioavailability in vivo, showing favorable absorption characteristics that support further development as a therapeutic agent.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride?

Methodological Answer:
The compound can be synthesized via reductive amination between 2,2-difluoroethylamine and 1-methyl-1H-pyrazole-4-carbaldehyde, followed by hydrochloric acid salt formation. Key steps include:

  • Intermediate Formation : React 1-methyl-1H-pyrazole-4-carbaldehyde with 2,2-difluoroethylamine in a polar aprotic solvent (e.g., THF or DCM) under reflux.
  • Reduction : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to reduce the imine intermediate.
  • Purification : Isolate the free base via column chromatography (silica gel, eluent: DCM/MeOH 9:1) and treat with HCl in diethyl ether to form the hydrochloride salt .
  • Yield Optimization : Adjust stoichiometry (1.2:1 aldehyde-to-amine ratio) and reaction time (12–24 hours) to mitigate side products like bis-alkylation .

Basic: How can researchers assess the purity of this compound?

Methodological Answer:
Purity is typically determined using:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. A purity ≥95% is standard for research-grade material .
  • NMR Spectroscopy : Compare integration ratios of aromatic protons (pyrazole ring, δ 7.5–8.0 ppm) and difluoroethyl groups (δ 4.5–5.0 ppm) to confirm absence of impurities .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: What crystallographic methods are suitable for resolving its three-dimensional structure?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated solution in ethanol/water (1:1). Use SHELXL for refinement, leveraging its robustness in handling hydrogen bonding and disorder in the difluoroethyl group .
  • Data Collection : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts.
  • Validation : Cross-check with PLATON to detect twinning or solvent-accessible voids .

Advanced: How should in vitro assays be designed to evaluate its biological activity?

Methodological Answer:

  • Ferroptosis Inhibition : Adapt protocols from Liproxstatin-1 studies ( ):
    • Cell Models : Use human renal proximal tubule cells (e.g., HK-2) treated with 1S,3R-RSL3 (10 μM) to induce ferroptosis.
    • Dose Response : Test compound concentrations (0.1–100 μM) with 24-hour exposure. Measure viability via MTT assay.
    • Mechanistic Validation : Quantify lipid peroxidation (MDA assay) and GPX4 activity to confirm target engagement .
  • Enzyme Inhibition Screens : Use fluorescence-based assays for kinases or phosphatases to identify off-target effects .

Advanced: How can conflicting data in reaction yields or biological activity be resolved?

Methodological Answer:

  • Synthetic Yield Discrepancies :
    • Parameter Screening : Systematically vary solvent (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst (Pd/C vs. Raney Ni).
    • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust protecting group strategies .
  • Biological Activity Variability :
    • Batch Consistency : Compare multiple synthesis batches via HPLC and NMR to rule out purity issues.
    • Assay Reprodubility : Validate across independent labs using standardized protocols (e.g., ATCC cell lines, same RSL3 batch) .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with GPX4 or ferroptosis-related targets. Parameterize the difluoroethyl group’s electrostatic potential using DFT calculations (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the hydrochloride salt in aqueous solution (TIP3P water model) .
  • QSAR Models : Train regression models on analogues (e.g., pyrazole derivatives from ) to predict logP and IC50 values .

Table 1: Key Analytical Parameters

ParameterMethodTypical ValueReference
PurityHPLC (C18)≥95%
Melting PointDSC180–185°C (dec.)
Solubility (H2O)Nephelometry25 mg/mL
logPShake Flask1.2 ± 0.3

Advanced: What strategies mitigate hygroscopicity in the hydrochloride salt?

Methodological Answer:

  • Lyophilization : Freeze-dry from tert-butanol/water to form a stable amorphous solid .
  • Excipient Blending : Co-crystallize with mannitol (1:1 molar ratio) to reduce moisture uptake .
  • Storage : Use desiccated containers with silica gel at –20°C for long-term stability .

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